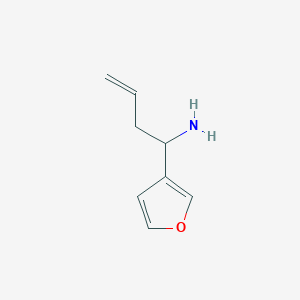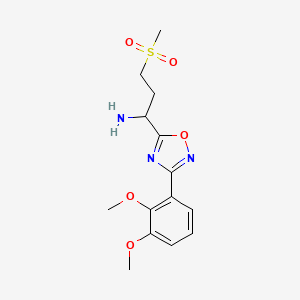
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the amino and chloro groups: These functional groups can be introduced through substitution reactions using appropriate reagents such as amines and chlorinating agents.
Methoxymethoxy protection: The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohex-1-ene-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Methyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate Phosphate
These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18ClNO4 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
ethyl (3R,4S,5S)-4-amino-5-chloro-3-(methoxymethoxy)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H18ClNO4/c1-3-16-11(14)7-4-8(12)10(13)9(5-7)17-6-15-2/h5,8-10H,3-4,6,13H2,1-2H3/t8-,9+,10+/m0/s1 |
InChI Key |
CWANYQWWHHXCAU-IVZWLZJFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)Cl)N)OCOC |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)Cl)N)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)



![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)







